molecular formula C13H16O3 B3317513 Benzyl 4-methyl-2-oxopentanoate CAS No. 96136-13-9

Benzyl 4-methyl-2-oxopentanoate

Cat. No.: B3317513
CAS No.: 96136-13-9
M. Wt: 220.26 g/mol
InChI Key: SOVNRTNKFRLUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-methyl-2-oxopentanoate is a synthetic ester derivative of 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate), a key intermediate in leucine catabolism. It is structurally characterized by a benzyl ester group attached to the carboxylate moiety of 4-methyl-2-oxopentanoic acid. This compound is primarily utilized in organic synthesis, such as in the preparation of protected amino acid derivatives (e.g., coupling with histidine analogs to generate dipeptide intermediates) . Its role in biochemical pathways mirrors that of its free acid form, 4-methyl-2-oxopentanoate, which is a critical metabolite in branched-chain amino acid (BCAA) degradation and energy metabolism .

Properties

IUPAC Name

benzyl 4-methyl-2-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNRTNKFRLUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-methyl-2-oxopentanoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic effects, synthesis, and implications in therapeutic contexts.

Overview of this compound

This compound is an ester derivative of 4-methyl-2-oxopentanoic acid. The compound has garnered attention for its role in various biochemical processes, particularly in metabolic pathways involving ketone bodies and amino acids.

Metabolic Activity

Research indicates that 4-methyl-2-oxopentanoate significantly stimulates islet-cell respiration and ketone-body formation in pancreatic islets. The metabolism of this compound leads to the production of various metabolites, including acetoacetate and L-leucine, which are crucial for energy metabolism and protein synthesis respectively. Notably, the compound's uptake by pancreatic islets is influenced by concentration and pH levels, suggesting a regulated metabolic pathway that may be linked to mitochondrial oxidative phosphorylation .

Key Findings:

  • Stimulation of Islet-cell Respiration : The compound enhances respiratory activity in pancreatic islets, indicating a potential role in glucose metabolism.
  • Ketone-body Formation : It promotes the formation of ketone bodies, which are vital energy sources during fasting or low-carbohydrate intake.
  • Amino Acid Incorporation : The compound is incorporated into various amino acids and metabolites, demonstrating its involvement in amino acid metabolism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions involving key intermediates. The structure-activity relationship studies have shown that modifications at specific positions on the benzyl group can enhance biological activity. For instance, certain substituents on the benzyl ring have been linked to improved inhibition of histone deacetylases (HDACs), which are important targets in cancer therapy .

Case Studies

  • In Vitro Studies on HDAC Activity : In a study evaluating the biological activity of related compounds, it was found that derivatives of 4-methyl-2-oxopentanoate exhibited significant HDAC inhibitory activity. This suggests potential applications in cancer treatment where HDAC inhibitors are beneficial .
  • Metabolic Profiling in Animal Models : Animal studies have demonstrated that administration of 4-methyl-2-oxopentanoate leads to increased levels of ketone bodies and alterations in glucose metabolism, supporting its role as a metabolic modulator .

Research Findings Summary Table

Study Findings Implications
Stimulation of islet-cell respiration and ketone-body formationPotential for diabetes management
Inhibition of histone deacetylases (HDAC)Possible cancer therapeutic applications
Metabolic profiling shows increased ketone levelsInsights into metabolic disorders

Scientific Research Applications

Biochemical Applications

  • Metabolic Studies :
    • Benzyl 4-methyl-2-oxopentanoate is utilized in metabolic studies to understand its effects on insulin secretion and lipid metabolism. Research indicates that derivatives of 4-methyl-2-oxopentanoic acid can stimulate insulin secretion in pancreatic islets, which is crucial for diabetes research .
  • Neurotoxicity Research :
    • This compound has been studied for its neurotoxic effects, particularly in relation to mitochondrial function in neuronal cells. Studies show that it can induce oxidative stress and impair mitochondrial complexes, leading to increased reactive species production .
  • Lipid Accumulation :
    • In vitro studies using 3T3-L1 preadipocytes have demonstrated that this compound promotes lipid accumulation and the expression of lipogenic proteins. This makes it a valuable compound for studying obesity and metabolic disorders .

Pharmaceutical Applications

  • Drug Development :
    • The compound's ability to influence metabolic pathways makes it a candidate for drug development aimed at treating metabolic syndromes and diabetes. Its role in enhancing insulin secretion suggests potential therapeutic applications .
  • Targeted Drug Delivery :
    • Research into nanoparticles loaded with benzyl derivatives has shown promise in improving the delivery of antiviral drugs, particularly in targeting specific tissues or cells affected by viral infections .

Case Studies

Study Objective Findings
Park et al. (2022)Investigate lipid accumulationThis compound increased lipid accumulation in preadipocytes, indicating a role in obesity research .
Metabolism Study (2020)Assess insulin secretion effectsThe compound stimulated insulin release from pancreatic islets, highlighting its potential in diabetes treatment .
Neurotoxicity Study (2021)Evaluate mitochondrial effectsInduced oxidative stress and reduced mitochondrial function in neuronal cells were observed, suggesting implications for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The following compounds share structural or functional similarities with benzyl 4-methyl-2-oxopentanoate:

Compound Name Structure/Function Key Differences from this compound
4-Methyl-2-oxopentanoate Free acid form; leucine catabolite Lacks benzyl ester group; directly involved in mitochondrial metabolism
3-Methyl-2-oxobutanoate Valine-derived α-keto acid (C4 chain) Shorter carbon chain; lower enzyme specificity (e.g., LDH activity)
3-Methyl-2-oxovalerate Isoleucine-derived α-keto acid (C5 chain) Structural isomer with methyl group at C3; distinct metabolic regulation
4-Methylthio-2-oxobutanoate Methionine-derived α-keto acid; substrate for aminotransferases Contains a methylthio group; distinct sulfur metabolism

Enzyme Kinetics and Substrate Specificity

Branched-chain α-keto acids exhibit varying catalytic efficiencies with enzymes such as lactate dehydrogenase (LDH) and branched-chain α-keto acid dehydrogenase (BCKDH) :

Substrate Enzyme Specificity Constant (kcat/Km) Notes
Pyruvate LDH 1.0 (reference) Highest efficiency due to small size and optimal active-site fit
3-Methyl-2-oxobutanoate LDH ~0.0003 3000× lower than pyruvate; limited by steric hindrance
4-Methyl-2-oxopentanoate LDH ~0.00003 10× lower than 3-methyl-2-oxobutanoate; longer chain reduces activity
4-Methyl-2-oxopentanoate BCKDH (mitochondria) Km = 0.78 mM (biphasic kinetics) Oxidative decarboxylation regulated by ADP and malate

Metabolic and Physiological Roles

  • 4-Methyl-2-oxopentanoate: Leucine Catabolism: Converted to acetyl-CoA and acetoacetate via BCKDH, contributing to ketogenesis and ATP production . Insulin Secretion: Stimulates pancreatic β-cells at ≥4 mM concentrations via NADPH redox coupling and mitochondrial Ca²⁺ uptake . Exercise Response: Upregulated 25-fold during physical training as a marker of BCAA breakdown .
  • 3-Methyl-2-oxovalerate (Isoleucine-derived): Preferentially metabolized to succinyl-CoA; less ketogenic than 4-methyl-2-oxopentanoate .
  • 3-Methyl-2-oxobutanoate (Valine-derived): Induces milder metabolic disturbances (e.g., in gestational diabetes) compared to leucine derivatives .

Regulatory Interactions

  • Mitochondrial Oxidation: 4-Methyl-2-oxopentanoate oxidation in skeletal muscle is biphasic (Km = 9.1 µM and 0.78 mM) and enhanced by ADP/malate . Inhibited by palmitate (long-chain fatty acid) but activated by octanoate (medium-chain fatty acid) in cardiac tissue .
  • Aminotransferase Substrate Spectrum: this compound’s free acid form is a substrate for TAA1/TAR1 aminotransferases, similar to phenylpyruvate and α-ketoglutarate .

Pathophysiological Relevance

  • Inflammation and Disease: Elevated 4-methyl-2-oxopentanoate in CSF correlates with neuroinflammation and BCAA dysregulation (e.g., in dKO rats) . Intrauterine inflammation increases fetal brain levels by 9.24-fold, indicating BCAA pathway disruption .
  • Aging and Healthspan: Downregulation of 4-methyl-2-oxopentanoate in flies correlates with improved metabolic health via nicotinamide pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-methyl-2-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-methyl-2-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.